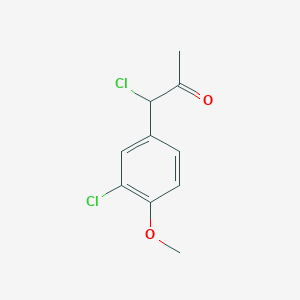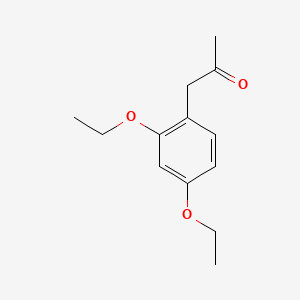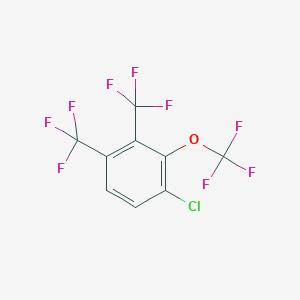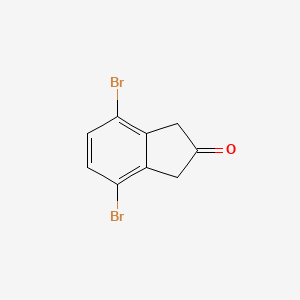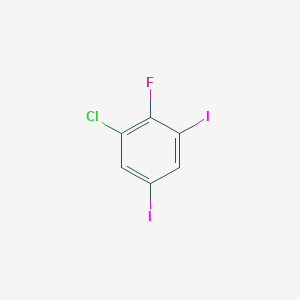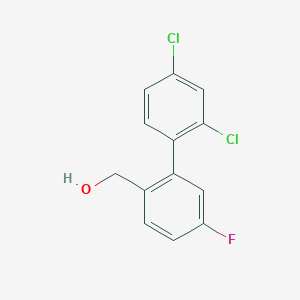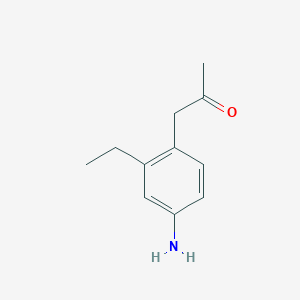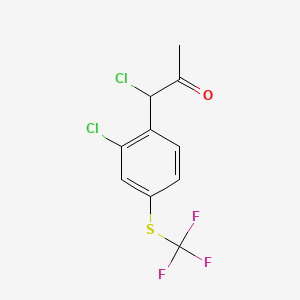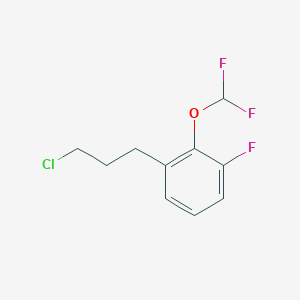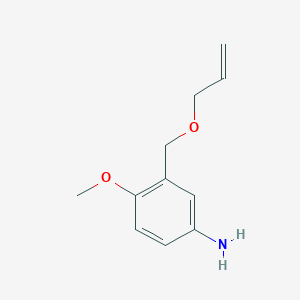
3-(Allyloxymethyl)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allyloxymethyl)-4-methoxyaniline is an organic compound that features an aniline core substituted with an allyloxymethyl group at the 3-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxymethyl)-4-methoxyaniline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyaniline, which serves as the core structure.
Allyloxymethylation: The 3-position of the aniline ring is functionalized with an allyloxymethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate allyloxymethyl halide under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Allyloxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(Allyloxymethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Allyloxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The allyloxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Allyloxymethyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Allyloxymethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
3-(Allyloxymethyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
3-(Allyloxymethyl)-4-methoxyaniline is unique due to the presence of both the allyloxymethyl and methoxy groups, which confer specific electronic and steric properties
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-methoxy-3-(prop-2-enoxymethyl)aniline |
InChI |
InChI=1S/C11H15NO2/c1-3-6-14-8-9-7-10(12)4-5-11(9)13-2/h3-5,7H,1,6,8,12H2,2H3 |
InChI-Schlüssel |
WZFLCFVLOHJATH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N)COCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


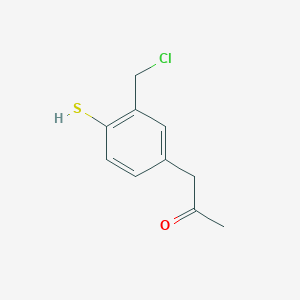
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)
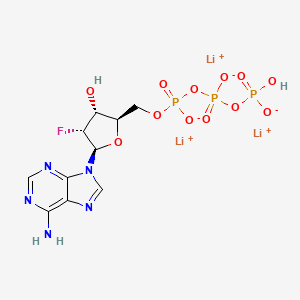
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
